L-PROLINE (1-13C) L-PROLINE (1-13C)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684452
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 116.12

L-PROLINE (1-13C)

CAS No.:

Cat. No.: VC3684452

Molecular Formula:

Molecular Weight: 116.12

Purity: 98%

* For research use only. Not for human or veterinary use.

L-PROLINE (1-13C) -

Specification

Molecular Weight 116.12

Introduction

Chemical Properties and Structure of L-PROLINE (1-13C)

L-Proline (1-13C) is a stable isotope-labeled version of the amino acid L-proline, with a 13C enrichment specifically at the first carbon position (carboxylic acid carbon). This compound has a molecular formula of C5H9NO2 and a molecular weight of 116.12 g/mol . The structure retains all the functional properties of standard L-proline while providing the tracking capability of the 13C isotope.

Key Identifiers and Specifications

PropertyValue
Chemical NameL-Proline-1-13C
Molecular FormulaC5H9NO2
Molecular Weight116.12 g/mol
CAS Number81202-06-4
Isotopic Enrichment≥99 atom% 13C
SynonymsL-(~13~C)Proline, L-Proline-13C
IUPAC NameL-proline
Sequence RepresentationP (single letter), Pro (three letter)

The high isotopic purity (≥99 atom% 13C) ensures reliable results in research applications where precise tracking of the labeled carbon is essential .

Applications in Metabolic Research

L-Proline (1-13C) has emerged as a critical tool in metabolic studies, allowing researchers to track proline metabolism with high precision and specificity.

Proline Metabolism in Burn Patients

One of the significant applications of L-Proline (1-13C) has been in understanding altered amino acid metabolism in trauma patients. In a study of severely burned patients, researchers used L-[1-13C]proline alongside L-[methyl-2H3]leucine in dual stable-isotope-tracer infusions to investigate postabsorptive proline flux, oxidation, and endogenous biosynthesis .

The findings revealed that burn patients, compared to healthy controls, exhibited:

  • A doubling in proline and leucine flux (P < 0.01)

  • A threefold enhancement of proline oxidation (P < 0.05)

  • A trend toward decreased proline synthesis

  • A 37% reduction in plasma proline concentrations (P < 0.05)

This research demonstrated that burn patients develop significant proline deficits during the postabsorptive period, suggesting that exogenous proline supplementation might benefit the nitrogen economy of traumatized patients .

Analytical Techniques and Advantages

13C NMR Spectroscopy Advantages

L-Proline (1-13C) is particularly valuable in 13C Nuclear Magnetic Resonance (NMR) spectroscopy studies. The 13C-labeled compounds offer several advantages in metabolomics research:

  • Greater chemical shift dispersion (typically 200 ppm spectral windows), providing much better resolution than 1H NMR

  • Narrow singlets at natural abundance (with 1H decoupling), resulting in less spectral overlap

  • Direct detection of carbon backbones in metabolites, including quaternary carbons

These advantages facilitate easier identification of metabolites and better separation between experimental groups in multivariate analyses due to improved spectral dispersion .

Sensitivity Considerations

Despite its advantages, 13C NMR faces sensitivity challenges due to:

  • Low natural abundance of 13C (approximately 1.1%)

  • Decreased gyromagnetic ratio (one-quarter of that of 1H)

  • Energy of NMR resonance transition being proportional to γ3, resulting in an intrinsic sensitivity decrease of nearly 64-fold compared to 1H

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